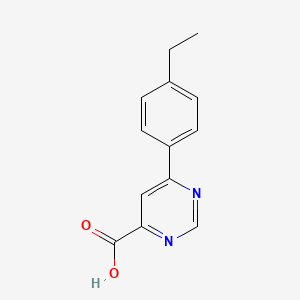![molecular formula C11H7ClIN3O2 B12640561 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid CAS No. 919116-72-6](/img/structure/B12640561.png)
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C11H7ClIN3O2 It is characterized by the presence of a pyrimidine ring substituted with chlorine and iodine atoms, and an amino group attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and 4-aminobenzoic acid.
Halogenation: The pyrimidine ring is halogenated using iodine and a suitable halogenating agent to introduce the iodine atom at the 5-position.
Amination: The halogenated pyrimidine is then subjected to amination using 4-aminobenzoic acid under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and benzoic acid moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Chloropyrimidin-2-yl)amino]benzoic acid
- 4-[(4-Iodopyrimidin-2-yl)amino]benzoic acid
- 4-[(4-Chloro-5-bromopyrimidin-2-yl)amino]benzoic acid
Uniqueness
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring. This dual halogenation can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
919116-72-6 |
|---|---|
Fórmula molecular |
C11H7ClIN3O2 |
Peso molecular |
375.55 g/mol |
Nombre IUPAC |
4-[(4-chloro-5-iodopyrimidin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H7ClIN3O2/c12-9-8(13)5-14-11(16-9)15-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H,14,15,16) |
Clave InChI |
VGNKXAGLGMZXHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC2=NC=C(C(=N2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B12640482.png)
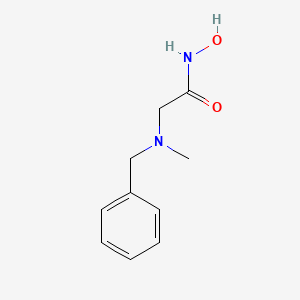
![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)

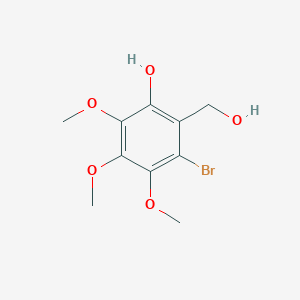
![3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640498.png)
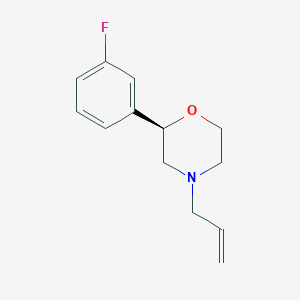
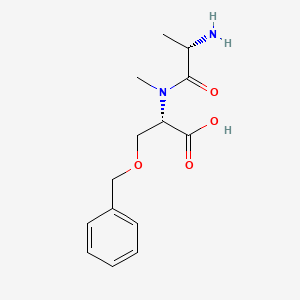
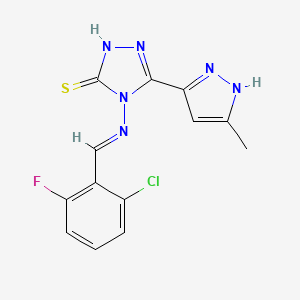

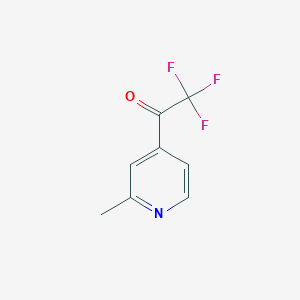
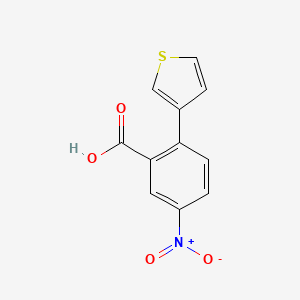
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
